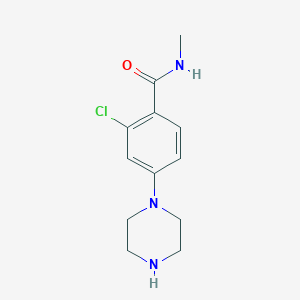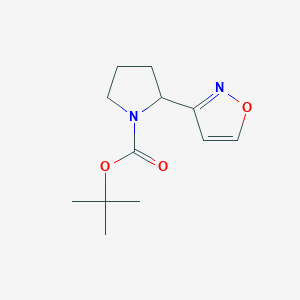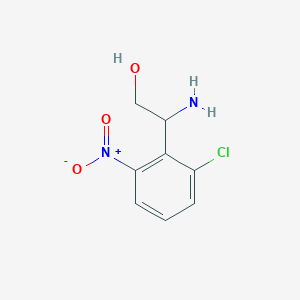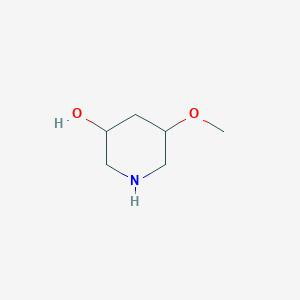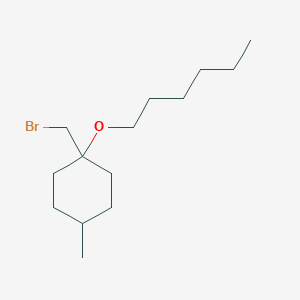
1-(Bromomethyl)-1-(hexyloxy)-4-methylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-1-(hexyloxy)-4-methylcyclohexane is an organic compound that features a bromomethyl group, a hexyloxy group, and a methyl group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(hexyloxy)-4-methylcyclohexane typically involves the bromination of a precursor compound. One common method is the bromination of 1-(hexyloxy)-4-methylcyclohexane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-1-(hexyloxy)-4-methylcyclohexane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) in polar aprotic solvents.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Elimination: Formation of alkenes.
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a labeling reagent.
Medicine: Could be explored for its pharmacological properties or as a building block for drug synthesis.
Industry: May be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-(hexyloxy)-4-methylcyclohexane would depend on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon center. In biological systems, the compound could interact with molecular targets such as enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(Bromomethyl)-4-methylcyclohexane: Lacks the hexyloxy group, making it less hydrophobic.
1-(Chloromethyl)-1-(hexyloxy)-4-methylcyclohexane: Similar structure but with a chlorine atom instead of bromine, which may affect reactivity and biological activity.
1-(Bromomethyl)-1-(hexyloxy)cyclohexane: Lacks the methyl group, which could influence steric effects and reactivity.
Uniqueness
1-(Bromomethyl)-1-(hexyloxy)-4-methylcyclohexane is unique due to the combination of its functional groups, which can impart specific chemical and physical properties. The presence of the hexyloxy group increases its hydrophobicity, while the bromomethyl group provides a reactive site for further chemical modifications.
Properties
Molecular Formula |
C14H27BrO |
|---|---|
Molecular Weight |
291.27 g/mol |
IUPAC Name |
1-(bromomethyl)-1-hexoxy-4-methylcyclohexane |
InChI |
InChI=1S/C14H27BrO/c1-3-4-5-6-11-16-14(12-15)9-7-13(2)8-10-14/h13H,3-12H2,1-2H3 |
InChI Key |
FVAUCZQHPHXZDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1(CCC(CC1)C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


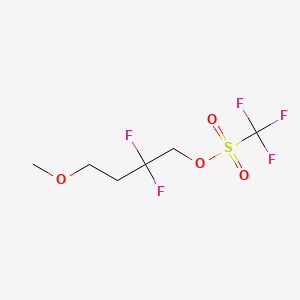
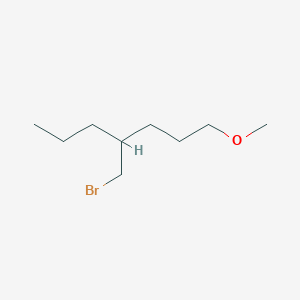
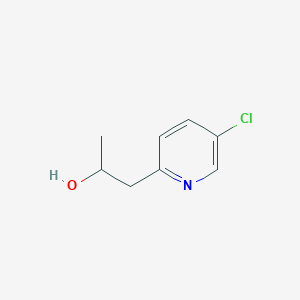
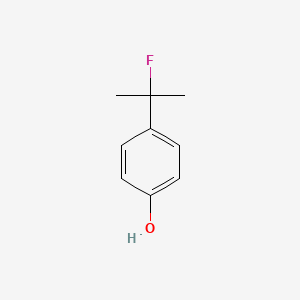
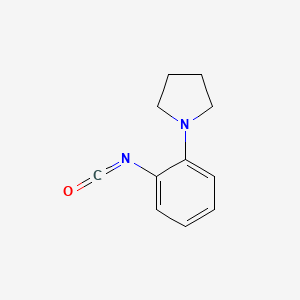
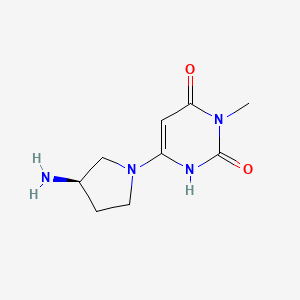

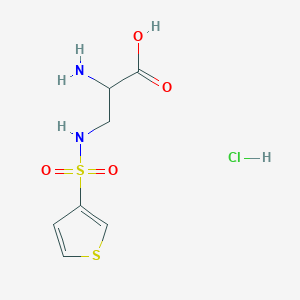
![4-Bromo-2-[(4-methanesulfonylphenyl)sulfanyl]benzonitrile](/img/structure/B13558225.png)
